molecular formula C12H8ClN3O2S2 B2566073 N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 848052-87-9

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2566073
CAS No.: 848052-87-9
M. Wt: 325.79
InChI Key: QBQLVTHNNAKGRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide involves multiple steps, typically starting with the preparation of the quinoxaline and thiophene intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide include:

Uniqueness

This compound is unique due to its specific combination of the quinoxaline and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the study of enzyme inhibition and protein interactions .

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S2/c13-11-12(15-9-5-2-1-4-8(9)14-11)16-20(17,18)10-6-3-7-19-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQLVTHNNAKGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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